A Comprehensive Technical Guide to the Synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid
A Comprehensive Technical Guide to the Synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid
Abstract
This technical guide provides a detailed examination of the synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, a molecule of interest in pharmaceutical and materials science research. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and 3-mercaptopropionic acid. This document offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. Furthermore, it includes a comprehensive guide to the characterization of the final product, supported by expected analytical data. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, providing a robust framework for the successful preparation and validation of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid.
Introduction and Strategic Overview
2-[(2-Carboxyethyl)sulfanyl]nicotinic acid (CAS No. 286472-02-4) is a dicarboxylic acid derivative of nicotinic acid containing a thioether linkage.[1] The presence of two carboxylic acid moieties and a pyridine ring makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic approach to its synthesis hinges on the formation of a carbon-sulfur bond at the 2-position of the pyridine ring. The electron-deficient nature of the pyridine ring, particularly when substituted with a good leaving group at the 2-position, makes it susceptible to nucleophilic attack. This understanding forms the basis of the synthetic strategy detailed in this guide.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the C-S bond. This leads to two readily available starting materials: 2-chloronicotinic acid and 3-mercaptopropionic acid. This approach is synthetically advantageous due to the commercial availability and well-established reactivity of these precursors.[2][3]
Scheme 1: Retrosynthetic Analysis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid
The Forward Synthesis: A Mechanistic Perspective
The synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective for electron-deficient aromatic systems, such as pyridine, bearing a good leaving group.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of the thiol group of 3-mercaptopropionic acid by a base, forming a thiolate anion. This potent nucleophile then attacks the electron-deficient carbon atom at the 2-position of the 2-chloronicotinic acid ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the electronegative nitrogen atom, which stabilizes the complex.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, the leaving group. This step is typically fast and irreversible, driving the reaction to completion.
Scheme 2: Proposed Mechanism for the Synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, based on established methods for similar SNAr reactions involving 2-chloronicotinic acid.[4][5]
Materials and Reagents
-
2-Chloronicotinic acid (CAS: 2942-59-8)[6]
-
3-Mercaptopropionic acid (CAS: 107-96-0)[3]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (10.0 g, 63.5 mmol) and anhydrous potassium carbonate (26.3 g, 190.5 mmol, 3.0 equivalents).
-
Solvent and Nucleophile Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask. Stir the suspension at room temperature for 15 minutes. To this suspension, add 3-mercaptopropionic acid (6.74 g, 63.5 mmol, 1.0 equivalent) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid as a solid.
Characterization of 2-[(2-Carboxyethyl)sulfanyl]nicotinic Acid
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the pyridine ring and the ethyl-sulfanyl chain. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns being indicative of the substitution pattern. The methylene protons of the carboxyethyl group will appear as triplets in the aliphatic region (typically δ 2.5-3.5 ppm). The carboxylic acid protons will appear as broad singlets at a downfield chemical shift (typically δ 10-13 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for all nine carbon atoms in the molecule. The carbonyl carbons of the carboxylic acids will be observed at the most downfield chemical shifts (typically δ 170-180 ppm). The carbons of the pyridine ring will appear in the aromatic region (typically δ 120-160 ppm), and the methylene carbons will be found in the aliphatic region (typically δ 20-40 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. Strong C=O stretching vibrations for the carboxylic acids will be observed around 1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring will be present in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum (e.g., ESI-MS) should show the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the product (227.24 g/mol ).
Data and Workflow Summary
Table 1: Key Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material 1 | 2-Chloronicotinic acid |
| Starting Material 2 | 3-Mercaptopropionic acid |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-18 hours |
| Expected Product | 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid |
| Molecular Formula | C₉H₉NO₄S |
| Molecular Weight | 227.24 g/mol |
| Expected Yield | 70-85% (based on similar reactions) |
Synthesis Workflow Diagram
Sources
- 1. 2-[(2-CARBOXYETHYL)SULFANYL]NICOTINIC ACID | 286472-02-4 [chemicalbook.com]
- 2. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 4. 2-((Carboxymethyl)sulfanyl)pyridine-3-carboxylic acid | C8H7NO4S | CID 736251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

